(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
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Overview
Description
The compound with the identifier “(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one” is known as 10Z-Hymenialdisine. It is a novel alkaloid isolated from the marine sponge Axinella damicornis. This compound is recognized for its inhibitory activity against various kinases, making it a significant molecule in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Hymenialdisine involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[2,3-c]azepine core and subsequent functionalization to introduce the bromine and imidazole moieties. The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired transformations .
Industrial Production Methods: advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: 10Z-Hymenialdisine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole ring, altering its electronic properties.
Substitution: Halogenation and other substitution reactions can be performed on the pyrrolo[2,3-c]azepine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of 10Z-Hymenialdisine with modified functional groups, which can be used for further biochemical studies .
Scientific Research Applications
10Z-Hymenialdisine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of alkaloids and their derivatives.
Biology: The compound’s kinase inhibitory activity makes it a valuable tool for studying cell signaling pathways.
Medicine: Research into 10Z-Hymenialdisine’s potential therapeutic applications is ongoing, particularly in the context of cancer and neurodegenerative diseases.
Mechanism of Action
10Z-Hymenialdisine exerts its effects primarily through the inhibition of kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases such as cyclin-dependent kinases, CK1, and GSK-3β. This inhibition disrupts the phosphorylation of target proteins, thereby modulating various cellular processes. The molecular targets and pathways involved include cell cycle regulation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Staurosporine: Another kinase inhibitor with a broader spectrum of activity.
Indirubin: Known for its inhibitory effects on cyclin-dependent kinases.
Hymenialdisine: A closely related compound with similar biological activity.
Uniqueness: 10Z-Hymenialdisine is unique due to its specific inhibitory profile and the presence of the brominated pyrrolo[2,3-c]azepine core. This structural feature distinguishes it from other kinase inhibitors and contributes to its selective activity .
Properties
IUPAC Name |
(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBAETXFFCOZOY-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)N=C(N3)N)C=C(N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C2=C(/C1=C/3\C(=O)N=C(N3)N)C=C(N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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